molecular formula C22H30O2 B14761109 Dicyclopenta(a,f)naphthalene-2-beta,7-beta-diol, hexadecahydro-2-alpha,7-alpha-diethynyl-8a,10a-dimethyl- CAS No. 52-74-4

Dicyclopenta(a,f)naphthalene-2-beta,7-beta-diol, hexadecahydro-2-alpha,7-alpha-diethynyl-8a,10a-dimethyl-

Cat. No.: B14761109
CAS No.: 52-74-4
M. Wt: 326.5 g/mol
InChI Key: ZTKWJYSIMKRYLD-MMPLWAHZSA-N
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Description

Dicyclopenta(a,f)naphthalene-2-beta,7-beta-diol, hexadecahydro-2-alpha,7-alpha-diethynyl-8a,10a-dimethyl- is a complex organic compound with the molecular formula C22H30O2 . This compound is known for its unique structure, which includes multiple cyclopentane and naphthalene rings, as well as ethynyl and methyl groups. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dicyclopenta(a,f)naphthalene-2-beta,7-beta-diol, hexadecahydro-2-alpha,7-alpha-diethynyl-8a,10a-dimethyl- typically involves several steps:

    Starting Material: The process begins with 3β-acetoxyandrost-5-en-17-one.

    Catalytic Hydrogenation and Hydrolysis: This starting material undergoes catalytic hydrogenation and hydrolysis to produce 3β-hydroxyandrostane-17-one.

    Oxidation and Ring Closure: The intermediate is then oxidized using chromic acid to form A-norandrostane-2,17-dione, followed by ring closure.

    Ethynylation: Finally, the compound is ethynylated to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthetic route described above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

Dicyclopenta(a,f)naphthalene-2-beta,7-beta-diol, hexadecahydro-2-alpha,7-alpha-diethynyl-8a,10a-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromic acid, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with chromic acid can yield ketones, while reduction with lithium aluminum hydride can produce alcohols .

Scientific Research Applications

Dicyclopenta(a,f)naphthalene-2-beta,7-beta-diol, hexadecahydro-2-alpha,7-alpha-diethynyl-8a,10a-dimethyl- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Dicyclopenta(a,f)naphthalene-2-beta,7-beta-diol, hexadecahydro-2-alpha,7-alpha-diethynyl-8a,10a-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,16-Diethynyl-alpha-Norandrostane-2,16-diol
  • 2,7-Diethynyl-3a,5a-dimethylhexadecahydrodicyclopenta[a,f]naphthalene-2,7-diol

Uniqueness

Dicyclopenta(a,f)naphthalene-2-beta,7-beta-diol, hexadecahydro-2-alpha,7-alpha-diethynyl-8a,10a-dimethyl- is unique due to its specific arrangement of cyclopentane and naphthalene rings, as well as the presence of ethynyl and methyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

CAS No.

52-74-4

Molecular Formula

C22H30O2

Molecular Weight

326.5 g/mol

IUPAC Name

(2S,3aS,3bS,5aS,7R,8aS,8bS,10aR)-2,7-diethynyl-8a,10a-dimethyl-1,3,3a,3b,4,5,5a,6,8,8b,9,10-dodecahydroindeno[5,4-e]indene-2,7-diol

InChI

InChI=1S/C22H30O2/c1-5-21(23)11-15-7-8-16-17(20(15,4)14-21)9-10-19(3)13-22(24,6-2)12-18(16)19/h1-2,15-18,23-24H,7-14H2,3-4H3/t15-,16+,17-,18-,19+,20-,21+,22-/m0/s1

InChI Key

ZTKWJYSIMKRYLD-MMPLWAHZSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@](C2)(C#C)O)CC[C@@H]4[C@@]3(C[C@](C4)(C#C)O)C

Canonical SMILES

CC12CCC3C(C1CC(C2)(C#C)O)CCC4C3(CC(C4)(C#C)O)C

Origin of Product

United States

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